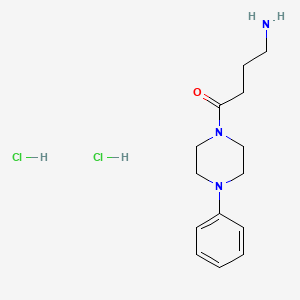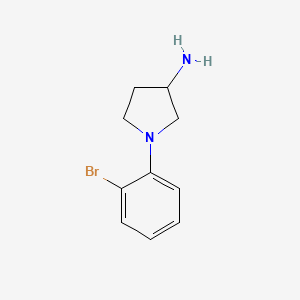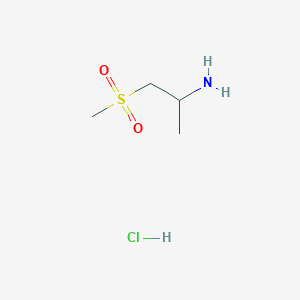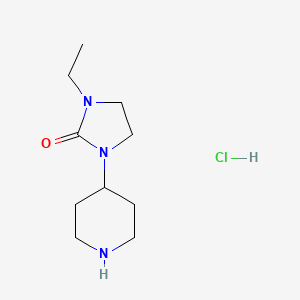![molecular formula C11H12N2O3 B1527989 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1305324-92-8](/img/structure/B1527989.png)
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Vue d'ensemble
Description
“2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” is a chemical compound with the formula C₁₁H₁₂N₂O₃ . It is an irritant .
Molecular Structure Analysis
The molecular structure of “2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” can be represented by the SMILES stringCC(C)(C)c1nc2cncc(C(O)=O)c2o1 . The compound has a molecular weight of 220.22 . Physical And Chemical Properties Analysis
“2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid” is a solid . Its empirical formula is C₁₁H₁₂N₂O₃ and it has a molecular weight of 220.22 .Applications De Recherche Scientifique
Regioselective Metalation and Synthesis of Derivatives
Metalation of oxazolopyridine derivatives, such as 2-diethylaminooxazolo[4,5-b]pyridine with tert-butyllithium, occurs regioselectively, enabling the synthesis of various 7-substituted derivatives. This regioselectivity is pivotal for creating ortho-directed groups in bicyclic systems, thus facilitating targeted modifications and derivatizations of the oxazolopyridine core (Lever, Werblood, & Russell, 1993).
Synthesis of tert-Alkyl Amino Hydroxy Carboxylic Esters
tert-Alkyl amino hydroxy carboxylic acids, found in many biologically active natural products, can be synthesized using an oxazolone-mediated ene-type reaction with enol ethers. This methodology, followed by reduction, highlights the versatility of oxazolone derivatives in synthesizing complex organic molecules with potential biological applications (Mosey, Fisk, Friebe, & Tepe, 2008).
Applications in Peptide Synthesis
Oxazolones, including derivatives from N-alkoxycarbonylamino acids, play a crucial role in peptide synthesis, acting as intermediates in carbodiimide-mediated reactions. Their behavior under various conditions has implications for developing peptide-based therapeutics and understanding peptide bond formation mechanisms (Benoiton & Chen, 1981).
Enantioselective Addition and Formation of Quaternary Amino Acids
The enantioselective addition of 2-tert-butyl-4-aryl-1,3-oxazol-5-ones to maleimides, catalyzed by chiral bases, exemplifies another application. This process enables the synthesis of quaternary amino acid derivatives, highlighting the potential of oxazolones in asymmetric synthesis and the development of amino acid derivatives with specific stereochemical configurations (Alba, Valero, Calbet, Font‐Bardia, Moyano, & Rios, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2,3)10-13-7-5-12-4-6(9(14)15)8(7)16-10/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBRSGBJKORISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)
![[1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1527908.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1527909.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)

![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)


![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)


